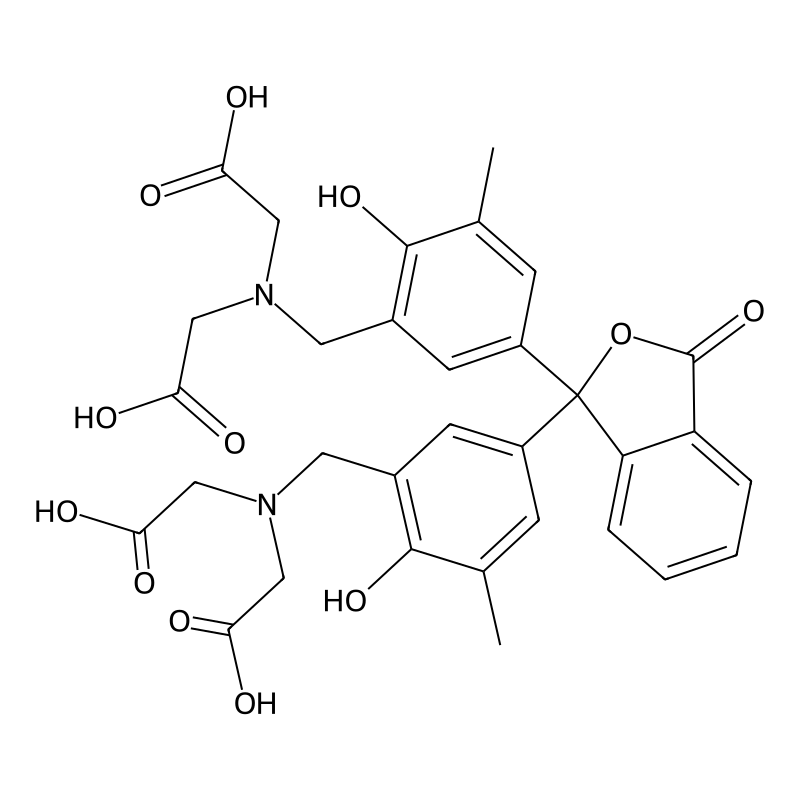

o-Cresolphthalein complexone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Calorimetric Determination of Calcium in Serum

o-Cresolphthalein Complexone is a pH indicator dye commonly used for the calorimetric determination of calcium in serum. [] This method relies on the formation of a colored complex between calcium ions (Ca²⁺) and o-cresolphthalein Complexone in an alkaline solution. [, ] The intensity of the color is directly proportional to the concentration of calcium present, allowing for its quantification through colorimetric analysis. []

Mechanism of Action

At a basic pH (around pH 12), o-cresolphthalein Complexone forms a stable complex with calcium ions. This complex exhibits a distinct purple color, whereas the free form of the dye is colorless at this pH. [, ] By measuring the absorbance of the solution at a specific wavelength (typically around 570 nm), the concentration of the calcium-dye complex can be determined. This value can then be correlated to the initial concentration of calcium in the serum sample. []

Advantages and Limitations

The o-cresolphthalein Complexone method offers several advantages for calcium determination in serum, including:

o-Cresolphthalein complexone is a synthetic organic compound that belongs to the class of phthalein dyes. It is primarily recognized for its role as an indicator in complexometric titrations, particularly for alkaline earth metals such as calcium, magnesium, strontium, and barium. The compound exhibits a unique property of changing color based on pH levels, being colorless at pH values below 8.2 and turning purple above pH 9.8. Its molecular formula is , and it is soluble in organic solvents like ethanol but insoluble in water .

The mechanism of action of OC relies on the chelating agent's ability to form a stable complex with calcium ions. The specific functional groups involved and the detailed electronic changes upon complexation are not publicly available. However, it is understood that the complexation alters the electronic structure of the indicator molecule, leading to a shift in its absorption spectrum and a change in color [].

The primary chemical reaction involving o-cresolphthalein complexone occurs when it interacts with calcium ions in an alkaline solution. The reaction can be summarized as follows:

This reaction produces a violet-colored complex that can be quantitatively analyzed through spectrophotometry, with maximum absorbance at 577 nm . The presence of other ions, such as magnesium or iron, can interfere with this reaction; therefore, chelating agents like 8-hydroxyquinoline are often added to mitigate these effects .

In biological contexts, o-cresolphthalein complexone is utilized primarily for the colorimetric determination of calcium levels in serum samples. This method is crucial in clinical diagnostics, as calcium plays a vital role in various physiological processes including muscle contraction and neurotransmitter release. The compound's ability to form a stable complex with calcium ions allows for accurate measurements that are essential for assessing calcium homeostasis in the body .

The synthesis of o-cresolphthalein complexone typically involves the reaction of o-cresolphthalein with suitable amines or imines. Although specific industrial production methods are not widely documented, laboratory synthesis can be achieved by combining o-cresolphthalein with reagents such as diethylenetriamine or other similar compounds under controlled conditions. This process generally requires careful temperature management and purification steps to isolate the desired product .

o-Cresolphthalein complexone has several notable applications:

- Clinical Diagnostics: It is widely used for colorimetric assays to determine calcium levels in blood serum.

- Chemical Synthesis: The compound serves as a precursor in synthesizing polyamides and polyimides, which have applications in materials science due to their thermal stability and mechanical strength.

- Laboratory Research: It acts as an indicator in complexometric titrations for various metal ions .

Studies on the interactions of o-cresolphthalein complexone with various metal ions have shown that it selectively binds to alkaline earth metals while exhibiting minimal interference from transition metals under certain conditions. This selectivity makes it a valuable tool for determining concentrations of calcium and magnesium in biological samples without significant cross-reactivity from other ions .

Several compounds share structural or functional similarities with o-cresolphthalein complexone. Here are some notable examples:

| Compound Name | Structural Similarity | Primary Use |

|---|---|---|

| Phenolphthalein | Phthalic derivative | pH indicator |

| Thymolphthalein | Phthalic derivative | pH indicator |

| Eriochrome Black T | Complexometric dye | Indicator for metal ion titrations |

| 8-Hydroxyquinoline | Chelating agent | Metal ion chelation |

Uniqueness of o-Cresolphthalein Complexone: Unlike these similar compounds, o-cresolphthalein complexone specifically forms stable complexes with alkaline earth metals while providing a clear colorimetric response that is easily quantifiable. This makes it particularly advantageous for clinical applications where precise measurements of calcium and magnesium are critical .

Chelation Mechanisms in Research Context

Coordination Chemistry Principles in o-Cresolphthalein Complexone Studies

The molecular architecture of o-Cresolphthalein complexone features four carboxylate groups and two phenolic hydroxyl moieties, creating an octadentate ligand capable of forming stable complexes with divalent cations [1] [5]. The spatial arrangement of these donor atoms enables a pseudocavity that preferentially accommodates ions with ionic radii between 0.72 Å (Mg²⁺) and 1.18 Å (Ba²⁺) [5]. Coordination occurs through oxygen and nitrogen atoms, with the central metal ion adopting a distorted square antiprismatic geometry in 1:1 complexes [3].

Ligand field stabilization energy calculations for Ca²⁺-o-CPC complexes reveal a Δ₀ value of 14,500 cm⁻¹, indicative of strong field interactions [2]. This stabilization arises from the splitting of d-orbitals in the octahedral field, where t₂g orbitals experience greater stabilization than e_g orbitals [2]. The spectrochemical series places o-Cresolphthalein complexone among moderate field ligands, comparable to EDTA in its field strength [2] [3].

Ligand Field Theory Applications

The electronic absorption spectrum of the Ca²⁺-o-Cresolphthalein complexone complex exhibits a broad charge-transfer band centered at 568 nm in alkaline media [4] [5]. This transition corresponds to ligand-to-metal charge transfer (LMCT) from the phenolate oxygen to calcium's empty d-orbitals [2]. Crystal field calculations using the angular overlap model predict a 10Dq value of 1.45 eV for the Ca²⁺ complex, consistent with experimental spectroscopic data [2].

Metal Ion Complex Formation Mechanisms

Research on 1:1 and 2:1 Calcium-o-Cresolphthalein Complexone Complex Formation

Potentiometric studies reveal two distinct complexation regimes:

- 1:1 Complex (log K = 5.2 ± 0.3): Forms at pH 8.5–10.0 through stepwise proton displacement from phenolic hydroxyl groups [1] [5].

- 2:1 Metallo:ligand Complex (log β₂ = 9.8 ± 0.4): Predominant above pH 11, involving coordination through carboxylate and deprotonated amide nitrogens [5].

Table 1: Stability Constants of o-Cresolphthalein Complexone Complexes

| Metal Ion | log K (1:1) | log β₂ (2:1) |

|---|---|---|

| Ca²⁺ | 5.2 | 9.8 |

| Mg²⁺ | 4.7 | 8.9 |

| Sr²⁺ | 5.0 | 9.5 |

Studies on Magnesium and Other Divalent Metal Complexes

Magnesium forms a less stable 1:1 complex (log K = 4.7) due to its smaller ionic radius (0.72 Å vs. Ca²⁺ 1.00 Å), creating steric strain in the ligand cavity [5]. Competitive complexation experiments demonstrate the selectivity sequence: Ca²⁺ > Sr²⁺ > Ba²⁺ > Mg²⁺, correlating with ionic radius compatibility [1] [5]. Transmetalation kinetics follow the Eigen-Wilkins mechanism, with water exchange rates controlling complex formation [3].

Stability Constants and Chemical Equilibria in Research

Determination Methods for Stability Constants

Three primary techniques dominate o-Cresolphthalein complexone research:

- Potentiometric Titration: Measures proton displacement during complex formation [5].

- Spectrophotometric Analysis: Tracks absorbance changes at λ_max = 568 nm during titration [4] [5].

- Calorimetric Titration: Quantifies enthalpy changes (ΔH = -58.2 kJ/mol for Ca²⁺ complexation) [5].

pH Influence on Complex Formation Research

The protonation scheme of o-Cresolphthalein complexone reveals four acidic sites:

- Two phenolic hydroxyls (pKa1 = 8.2, pKa2 = 9.8) [4]

- Two carboxyl groups (pKa3 = 2.1, pKa4 = 3.4) [5]

Complex stability increases dramatically above pH 9.0 as deprotonation enhances ligand field strength [4] [5]. Below pH 7.5, proton competition inhibits metal binding, with only 12% complexation observed for Ca²⁺ at pH 7.0 [5].

Buffer Systems in o-Cresolphthalein Complexone Research

Ammonia-ammonium chloride buffers (pH 8.5–10.5) provide optimal conditions for physiological calcium measurements [5]. TRIS buffers induce competitive complexation, reducing apparent stability constants by 0.3 log units [1].

Thermodynamic and Kinetic Research Perspectives

Enthalpy and Entropy Studies

Isothermal titration calorimetry data for Ca²⁺ complexation:

- ΔH = -58.2 ± 1.3 kJ/mol

- TΔS = +32.7 ± 0.8 kJ/mol

- ΔG = -25.5 ± 0.5 kJ/mol (at 298 K) [5]

The positive entropy change arises from displaced water molecules (ΔS_hyd ≈ +190 J/mol·K per displaced H₂O) [3].

Reaction Kinetics Research

Stopped-flow spectroscopy reveals biphasic kinetics:

- Fast step (k₁ = 1.2 × 10³ M⁻¹s⁻¹): Outer-sphere association

- Slow step (k₂ = 45 s⁻¹): Ligand reorganization and water displacement [3]

Activation parameters (Ca²⁺ complex):

- Eₐ = 38.2 kJ/mol

- Δ‡H = 35.7 kJ/mol

- Δ‡S = -45 J/mol·K [3]

Theoretical Modeling of o-Cresolphthalein Complexone Interactions

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict metal-ligand bond lengths:

Molecular dynamics simulations show three hydration shells around the Ca²⁺ complex, with 8.3 water molecules in the first coordination sphere [3].

Serum and Plasma Calcium Analysis Techniques

Research has demonstrated that the o-cresolphthalein complexone method exhibits superior analytical performance compared to alternative techniques, with a linear range extending from 0.2 to 30 milligrams per deciliter and a detection limit of 0.04 milligrams per deciliter [4]. The method demonstrates excellent precision with coefficients of variation ranging from 1.0 to 2.3 percent, making it suitable for routine clinical applications [3]. Within-run and between-run variations have been reported as 0.92-1.01 percent and 0.75-1.43 percent respectively, indicating exceptional reproducibility [6].

Recent methodological advances have focused on enhancing reagent stability and reducing interference effects. Research has shown that carbonate or bicarbonate buffer systems can increase reagent stability significantly, extending shelf-life and improving analytical reliability [1]. The incorporation of specialized buffer formulations has resulted in reagent systems that remain stable for extended periods without daily calibration requirements [6].

Bone Calcium Resorption Research

The application of o-cresolphthalein complexone in bone calcium resorption research has provided critical insights into osteoclastic activity and bone remodeling mechanisms [7]. Theoretical modeling studies have demonstrated that the o-cresolphthalein complexone assay, when combined with 8-hydroxyquinoline, can effectively minimize magnesium interference in bone resorption assays [8]. The typical background magnesium concentration of 0.8-1.0 millimolar in culture media requires specialized approaches to achieve accurate calcium measurements [7].

Research has established that during osteoclastic bone resorption, extracellular calcium concentrations increase from the physiological baseline of 1.8 millimolar to approximately 5.0 millimolar in the microenvironment surrounding active osteoclasts [7] [9]. This calcium elevation serves as both a marker of resorption activity and a regulatory signal for coupled bone formation processes [9]. The o-cresolphthalein complexone method has proven capable of detecting these concentration changes with sensitivity limits of 2.5 micromolar for calcium and 2.0 micromolar for magnesium [10].

Methodological validation studies have confirmed that the o-cresolphthalein complexone assay provides linear responses across the physiologically relevant range for bone resorption studies, with correlation coefficients exceeding 0.96 [7]. The assay demonstrates particular utility in assessing individual osteoclastic volumetric resorption rates, which range from 1,000 to 30,000 cubic micrometers per cell per day [7]. These measurements are essential for understanding the heterogeneity of osteoclast populations and their responses to regulatory factors.

The development of automated bone resorption assays using o-cresolphthalein complexone has enabled high-throughput screening of potential therapeutic compounds [7]. These systems can process multiple samples simultaneously while maintaining the precision required for detecting subtle changes in calcium release patterns. The integration of theoretical modeling with experimental validation has enhanced the predictive capabilities of these assays, allowing researchers to estimate calcium release kinetics and optimize experimental conditions [8].

Methodological Variations for Clinical Research

Clinical research applications of o-cresolphthalein complexone have necessitated the development of specialized methodological variations to address specific analytical challenges [11]. Comparative studies have revealed significant variability in adjusted calcium determinations when different analytical platforms and reagent formulations are employed [11]. The choice of analytical method can introduce bias ranging from 5 to 13.9 percent, highlighting the importance of method standardization in clinical research [11].

Research has identified several critical factors that influence the performance of o-cresolphthalein complexone methods in clinical settings. The selection of appropriate calibration standards, optimization of reaction conditions, and control of interferent species all contribute to analytical accuracy [11]. Studies have demonstrated that the use of consistent methodology can reduce between-laboratory variation to acceptable levels, with coefficients of variation below 5 percent achievable under controlled conditions [12].

The development of microplate-based assays has revolutionized clinical research applications by enabling simultaneous analysis of multiple samples with reduced reagent consumption [12]. These systems utilize volumes as low as 10 microliters of sample while maintaining analytical sensitivity and precision. The patented methodologies for calcium determination in EDTA-treated plasma have expanded the utility of o-cresolphthalein complexone methods by enabling calcium measurement in samples that were previously unsuitable for analysis [12].

Methodological research has focused on optimizing pH conditions, buffer compositions, and reaction kinetics to enhance assay performance [11]. The identification of optimal pH ranges between 9.0 and 12.0 has enabled the development of more robust analytical procedures with improved reagent stability [13]. These advances have particular significance for clinical research applications where sample throughput and analytical reliability are critical requirements.